1-(3-Bromopyridin-4-YL)propan-2-OL
Description
1-(3-Bromopyridin-4-YL)propan-2-OL is a pyridine derivative characterized by a bromine substituent at the 3-position of the pyridine ring and a propan-2-ol group at the 4-position. This structure confers unique physicochemical properties, including polarity influenced by the hydroxyl group and steric/electronic effects from the bromine atom.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
1-(3-bromopyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H10BrNO/c1-6(11)4-7-2-3-10-5-8(7)9/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
PARODUXJWFEXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=NC=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopyridin-4-YL)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with propylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 1-(3-Bromopyridin-4-YL)propan-2-OL may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridin-4-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 1-(3-Bromopyridin-4-YL)propan-2-one.
Reduction: Formation of 1-(3-Pyridin-4-YL)propan-2-OL.
Substitution: Formation of 1-(3-Aminopyridin-4-YL)propan-2-OL or 1-(3-Thiopyridin-4-YL)propan-2-OL.
Scientific Research Applications
1-(3-Bromopyridin-4-YL)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-4-YL)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s pyridine core differentiates it from indole-based analogs (e.g., compounds in –2). The bromine substituent contrasts with methoxy or methoxymethyl groups in related molecules, impacting reactivity and binding interactions.
Table 1: Structural Comparison
Physicochemical Properties
- Polarity : The hydroxyl group in 1-(3-Bromopyridin-4-YL)propan-2-OL enhances water solubility compared to methoxy-substituted indoles (e.g., Compound 10, LogP ~2.8 ).
- Electron Effects : Bromine’s electronegativity may increase the pyridine ring’s electron-deficient character, contrasting with electron-donating methoxy groups in indole analogs .
Pharmacokinetic Considerations
- Metabolic Stability : The propan-2-ol group may undergo phase II metabolism (glucuronidation), similar to indole analogs with hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
